
N-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C17H21ClF3N3OSi and its molecular weight is 403.91. The purity is usually 95%.
BenchChem offers high-quality N-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound is instrumental in the synthesis of new heterocyclic compounds, particularly N-arylpyrimidin-2-amine derivatives. A study conducted by El-Deeb, Ryu, and Lee (2008) utilized a palladium-catalyzed Buchwald-Hartwig amination for synthesizing new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, showcasing the compound's utility in preparing novel heterocycles with potential biological activities El-Deeb, Ryu, & Lee, 2008.
Asymmetric Synthesis of Amines
In the realm of asymmetric synthesis, N-tert-Butanesulfinyl imines, which share a similar structural motif with the target compound, serve as versatile intermediates for synthesizing a wide array of enantioenriched amines. The research by Ellman, Owens, and Tang (2002) highlights the synthesis of alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols using N-tert-butanesulfinyl imines, reflecting the compound's significance in developing asymmetric synthetic methodologies Ellman, Owens, & Tang, 2002.
Antimicrobial and Antifungal Activities
Compounds structurally related to the target molecule have been evaluated for their antimicrobial and antifungal properties. Mittal, Sarode, and Vidyasagar (2011) synthesized substituted tricyclic compounds, demonstrating significant anti-bacterial and anti-fungal activities, which underscores the potential of such compounds in developing new antimicrobial agents Mittal, Sarode, & Vidyasagar, 2011.
Inhibitors of Gene Expression
Research into gene expression inhibitors has also incorporated compounds akin to "N-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine". A study by Palanki et al. (2000) focused on derivatives as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors, indicating the compound's relevance in molecular biology and therapeutic agent development Palanki et al., 2000.
Antioxidant Activity
The synthesis and evaluation of N-substituted phenyl derivatives related to the compound of interest have shown promising antioxidant activity. Research by Kotaiah et al. (2012) on thieno[2,3-d]pyrimidine derivatives revealed significant radical scavenging abilities, demonstrating the potential of such compounds in antioxidant applications Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012.
Eigenschaften
IUPAC Name |
N-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClF3N3OSi/c1-16(2,3)26(4,5)25-12-8-6-11(7-9-12)23-15-22-10-13(14(18)24-15)17(19,20)21/h6-10H,1-5H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPVKFZFIERBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)NC2=NC=C(C(=N2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF3N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

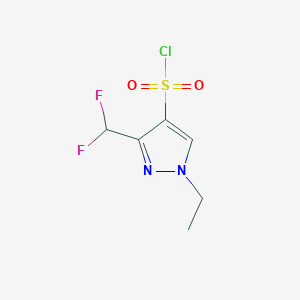
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2778299.png)
![ethyl 2-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2778300.png)
![Methyl (2S)-3-methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B2778301.png)
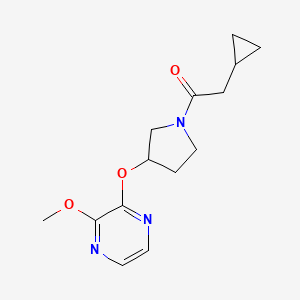

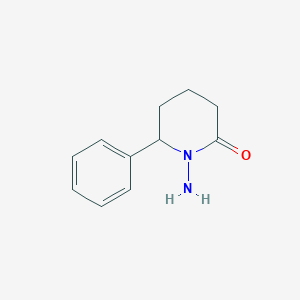

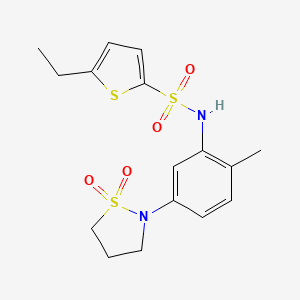
![2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B2778311.png)

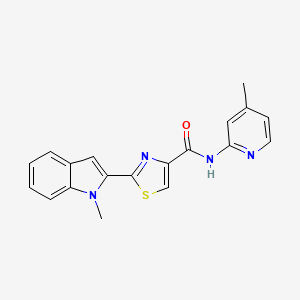
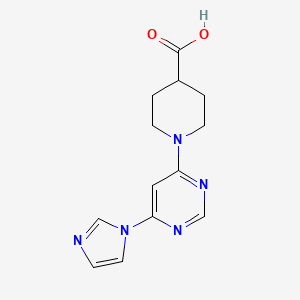
![Methyl 2'-amino-6'-benzyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2778321.png)